prop-2-en-1-yl N-carbonylcarbamate
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Overview
Description
Prop-2-en-1-yl N-carbonylcarbamate is a chemical compound with the molecular formula C5H7NO3. It is known for its unique structure, which includes an isocyanate group and a prop-2-en-1-yl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-carbonylcarbamate typically involves the reaction of prop-2-en-1-ylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-carbonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Ureas, carbamates, and thiocarbamates.
Scientific Research Applications
Prop-2-en-1-yl N-carbonylcarbamate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: This compound is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-carbonylcarbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate
- Diallyl iminodicarbonate
Comparison
Prop-2-en-1-yl N-carbonylcarbamate is unique due to its specific reactivity and the presence of both an isocyanate group and a prop-2-en-1-yl groupIn comparison, similar compounds may lack one of these functional groups, limiting their reactivity and versatility .
Properties
CAS No. |
30447-86-0 |
---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.1 |
Purity |
85 |
Origin of Product |
United States |
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